molecular formula C22H24N2O4S B2835820 8-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 2034243-51-9

8-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Cat. No. B2835820
CAS RN: 2034243-51-9
M. Wt: 412.5
InChI Key: LTQAYVYOSVGSPA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a bicyclic aromatic compound with a benzene ring fused to a pyridine ring . Attached to this core is a piperidine ring, which is a six-membered ring with one nitrogen atom . This piperidine ring is further functionalized with a methoxy-3-methylphenylsulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the attachment of the methoxy-3-methylphenylsulfonyl group . Protodeboronation of pinacol boronic esters could be a potential method for the synthesis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The quinoline core provides a planar, aromatic system, while the piperidine ring introduces a degree of three-dimensionality . The methoxy-3-methylphenylsulfonyl group is likely to add further steric bulk .


Chemical Reactions Analysis

This compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The quinoline core, being aromatic, might participate in electrophilic aromatic substitution reactions . The piperidine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

5-HT6 Receptor Modulation

The compound C14 exhibits high affinity for the 5-HT6 receptor (5-HT6R). Specifically, it binds to the receptor with a Ki value of 0.085 nM, which is approximately tenfold stronger than the reference compound idalopirdine (Ki = 0.83 nM) . The 5-HT6R is implicated in cognitive processes, making C14 a potential candidate for cognitive enhancement.

Cognition Enhancement

C14 has demonstrated promising effects in reversing scopolamine-induced emotional memory deficits in rats during novel object recognition assays. These findings suggest that C14 may act as a cognition-enhancing agent .

Pharmacokinetic Properties

C14 possesses favorable pharmacokinetic properties, which are crucial for drug development. Its bioavailability, distribution, metabolism, and elimination have been studied, supporting its potential as a therapeutic agent .

In Vitro Metabolic Properties

Researchers have evaluated C14’s metabolic stability in vitro. Understanding its metabolic fate is essential for predicting its behavior in vivo and optimizing dosing regimens .

Difluoromethyl Modification

The difluoromethyl group at the C3 position of the indole scaffold significantly enhances C14’s affinity for the 5-HT6R. This modification could be explored further to fine-tune its pharmacological properties .

Alzheimer’s Disease and Cognitive Disorders

Given its potential cognitive-enhancing effects, C14 may be relevant in the context of Alzheimer’s disease and other cognitive disorders. Further studies are underway to explore its therapeutic utility .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and studies of its potential biological activity .

properties

IUPAC Name

8-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-16-15-19(8-9-20(16)27-2)29(25,26)24-13-10-18(11-14-24)28-21-7-3-5-17-6-4-12-23-22(17)21/h3-9,12,15,18H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQAYVYOSVGSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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